利福昔明

描述

利福昔明是一种非吸收性广谱抗生素,主要用于治疗胃肠道疾病。它属于利福霉素家族的抗生素,于 1987 年首次在意大利获批。 自那以后,它已在 30 多个国家获得许可,用于治疗旅行者腹泻、肠易激综合征和肝性脑病等疾病 .

科学研究应用

Hepatic Encephalopathy

Overview

Rifaximin is widely prescribed to prevent the recurrence of hepatic encephalopathy in patients with liver cirrhosis. It acts by reducing the levels of ammonia-producing bacteria in the gut, thereby decreasing the risk of neurotoxic metabolite accumulation.

Case Studies

- A recent study highlighted that rifaximin prophylaxis correlates with increased resistance to daptomycin in vancomycin-resistant Enterococcus faecium (VREfm) among patients with liver disease. The study suggested that rifaximin exposure could lead to mutations that confer antibiotic resistance, raising concerns about its long-term use in this population .

- Another analysis indicated that patients receiving rifaximin had a significantly lower risk of overt hepatic encephalopathy recurrence compared to those not treated with the antibiotic .

Irritable Bowel Syndrome (IBS)

Efficacy in IBS

Rifaximin has been shown to be effective in treating IBS, particularly in patients with diarrhea-predominant symptoms. Clinical trials have demonstrated its ability to alleviate symptoms such as bloating and abdominal pain.

Data Table: Efficacy of Rifaximin in IBS Treatment

| Study | Sample Size | Outcome | Results |

|---|---|---|---|

| Randomized Controlled Trial 1 | 200 | Overall symptom relief | RR = 1.30; P < 0.00001 |

| Randomized Controlled Trial 2 | 150 | Abdominal pain reduction | No significant difference (RR = 1.14; P = 0.08) |

| Meta-analysis | 6 studies | Improvement in bloating | Significant improvement noted |

Case Studies

- A meta-analysis involving six randomized controlled trials concluded that rifaximin significantly improved overall symptom relief in IBS patients compared to placebo .

- However, it was noted that while abdominal distension improved, other symptoms such as abdominal pain and nausea did not show significant differences between rifaximin and control groups .

Inflammatory Bowel Disease (IBD)

Potential Role in IBD Management

Emerging research suggests that rifaximin may have beneficial effects in managing inflammatory bowel diseases like Crohn's disease and ulcerative colitis. Its immunomodulatory properties could help reduce intestinal inflammation.

Research Findings

- In animal models, rifaximin administration led to reduced inflammation and fibrosis associated with liver damage .

- Studies indicated that rifaximin modulates gut microbiota composition and reduces inflammatory markers such as IL-6 and TNF-α, which are crucial in IBD pathogenesis .

Other Applications

Traveler's Diarrhea

Rifaximin is also effective for treating traveler's diarrhea caused by non-invasive strains of Escherichia coli. Its non-absorbable nature minimizes systemic side effects while effectively targeting gastrointestinal pathogens.

Case Studies

作用机制

利福昔明通过抑制敏感细菌的 RNA 合成发挥作用。 它与细菌 DNA 依赖性 RNA 聚合酶的 β 亚基结合,阻断转运并停止转录 。 这种机制对多种细菌有效,使利福昔明成为治疗胃肠道感染的宝贵抗生素 .

生化分析

Biochemical Properties

Rifaximin plays a significant role in biochemical reactions within the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial RNA polymerase, which it inhibits, leading to the suppression of bacterial RNA synthesis. This inhibition is crucial for its antibacterial effects. Additionally, rifaximin modulates the gut microbiota, promoting the growth of beneficial bacteria while suppressing harmful ones .

Cellular Effects

Rifaximin exerts several effects on different types of cells and cellular processes. In the gastrointestinal tract, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Rifaximin has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also affects the expression of genes involved in maintaining the integrity of the gut barrier, thereby enhancing its protective function .

Molecular Mechanism

The molecular mechanism of rifaximin involves its binding to the beta-subunit of bacterial RNA polymerase, leading to the inhibition of RNA synthesis. This binding interaction is highly specific and prevents the transcription of bacterial genes, ultimately leading to bacterial cell death. Rifaximin also influences gene expression by modulating the activity of nuclear receptors such as the pregnane X receptor, which plays a role in detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rifaximin have been observed to change over time. The compound is stable under various conditions, but it can undergo degradation when exposed to extreme pH levels or prolonged exposure to light. Long-term studies have shown that rifaximin maintains its antibacterial activity over extended periods, with minimal impact on cellular function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of rifaximin vary with different dosages in animal models. At therapeutic doses, rifaximin effectively reduces bacterial load and inflammation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and alterations in gut microbiota composition. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Rifaximin is involved in several metabolic pathways within the gastrointestinal tract. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. Rifaximin also affects metabolic flux by modulating the levels of various metabolites, including short-chain fatty acids, which are important for gut health. These interactions contribute to its overall therapeutic effects .

Transport and Distribution

Rifaximin is primarily transported and distributed within the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its localization and accumulation in the gut. Due to its minimal systemic absorption, rifaximin remains concentrated in the gastrointestinal tract, where it exerts its effects. This targeted distribution is a key factor in its efficacy and safety profile .

Subcellular Localization

The subcellular localization of rifaximin is primarily within the bacterial cells in the gut. It targets the bacterial RNA polymerase, inhibiting its activity and leading to bacterial cell death. Rifaximin does not significantly accumulate in human cells, which contributes to its minimal systemic side effects. The compound’s localization within bacterial cells is crucial for its antibacterial activity .

准备方法

利福昔明由利福霉素 O 和 2-氨基-4-甲基吡啶合成。 利福霉素 O 是利福霉素 B 的氧化形式,利福霉素 B 是微生物地中海链霉菌发酵的产物 。利福昔明的工业生产涉及将粗利福昔明溶解在乙醇等水溶性有机溶剂中,并在回流状态下加热,然后加入水,使最终混合溶剂比例约为 7:3 (v/v)。然后将溶液冷却至 35-40°C,直至结晶开始,然后在搅拌下进一步冷却至 0°C。 然后回收结晶物质,并干燥至水含量在 2.5% 至 5.0% 之间 .

化学反应分析

相似化合物的比较

利福昔明是利福平的结构类似物,利福平是另一种基于利福霉素的抗生素。 利福昔明是非全身性的,并在肠道中局部起作用,这减少了其全身性副作用,使其适合治疗胃肠道疾病 。类似化合物包括:

利福平: 用于全身性感染,但全身性副作用更大。

维多珠单抗: 一种整合素受体拮抗剂,用于治疗炎症性肠病.

阿达木单抗: 一种 TNF-α 抑制剂,用于治疗各种炎症性疾病.

生物活性

Rifaximin is a non-systemic antibiotic derived from rifamycin, primarily used to treat gastrointestinal disorders, including irritable bowel syndrome (IBS) and small intestinal bacterial overgrowth (SIBO). Its unique mechanism of action and broad-spectrum activity against various pathogens make it a valuable therapeutic agent. This article explores the biological activity of rifaximin, highlighting its mechanisms, clinical efficacy, and relevant case studies.

Rifaximin exerts its effects primarily by inhibiting bacterial RNA synthesis. It binds to the β subunit of bacterial DNA-dependent RNA polymerase, effectively blocking transcription in susceptible bacteria. The following key points summarize its biological activity:

- Antimicrobial Activity : Rifaximin demonstrates a broad spectrum of action against both gram-positive and gram-negative bacteria, as well as some protozoa. Its effectiveness is particularly noted against enteric pathogens due to its high concentration in the gastrointestinal lumen while remaining poorly absorbed systemically .

- Gut Microenvironment Modulation : Rifaximin modulates gut-immune signaling and reduces bacterial virulence by inhibiting translocation across the gastrointestinal epithelium. This results in decreased adherence of bacteria to epithelial cells and reduced pro-inflammatory cytokine expression .

- Anti-inflammatory Effects : As a human Pregnane X Receptor (PXR) agonist, rifaximin activates pathways that attenuate nuclear factor (NF)-κB signaling, leading to lower expression of pro-inflammatory cytokines such as IL-10 and TNF-α .

Clinical Efficacy

Rifaximin has been extensively studied for its efficacy in various gastrointestinal conditions. Below is a summary of findings from notable clinical trials and studies:

Irritable Bowel Syndrome with Diarrhea (IBS-D)

A comprehensive analysis of phase III trials showed that rifaximin significantly improved symptoms of IBS-D. Patients receiving rifaximin reported higher rates of symptom relief compared to placebo:

- Symptom Improvement : 76.6% of patients on rifaximin reported improvement in clinical wellness compared to 61.4% on placebo (P=0.004) .

- Durability of Response : Patients maintained symptom relief for up to 12 weeks post-treatment, with significant improvements in abdominal pain, bloating, and fecal urgency noted .

Small Intestinal Bacterial Overgrowth (SIBO)

In a randomized controlled trial comparing berberine and rifaximin for SIBO treatment, rifaximin was administered at a dosage of 800 mg daily for two weeks. The primary outcome was a negative breath test for SIBO, alongside secondary outcomes measuring abdominal symptom relief .

Traveler's Diarrhea

Rifaximin has also been shown to be effective in treating traveler's diarrhea:

- Clinical Cure Rates : In a trial involving travelers to endemic regions, 77% of patients treated with rifaximin achieved clinical cure compared to 61% on placebo (P=0.004) .

Case Studies

Several case studies have highlighted the efficacy of rifaximin in specific patient populations:

- Recurrent Clostridium difficile Infection (CDI) : Rifaximin has shown promise in treating recurrent CDI with response rates reported at 88% when used as part of combination therapy with vancomycin and probiotics .

- Chronic Diarrhea in Inflammatory Bowel Disease (IBD) : Studies have indicated that rifaximin may provide symptomatic relief in patients with IBD by reducing inflammation and altering gut microbiota .

Summary Table of Clinical Findings

属性

Key on ui mechanism of action |

Rifaximin acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme. This binding blocks translocation, which stops transcription. |

|---|---|

CAS 编号 |

80621-81-4 |

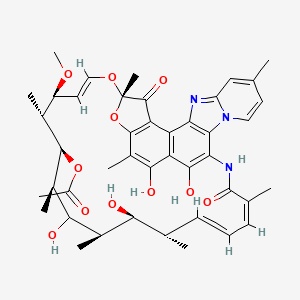

分子式 |

C43H51N3O11 |

分子量 |

785.9 g/mol |

IUPAC 名称 |

[(7S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20?,22?,23?,24?,27?,35?,36?,39?,43-/m0/s1 |

InChI 键 |

NZCRJKRKKOLAOJ-LXVXMSHWSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |

手性 SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |

规范 SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |

外观 |

Solid powder |

Key on ui other cas no. |

80621-81-4 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

7.38e-03 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BRN 3584528; L105; L-105; Fatroximin; L 105SV; Normix; Rifacol; Rifamycin L 105; Rifaxidin; Rifaximin; Rifaxin; Ritacol; Rifaximin; trade names: RCIFAX, Rifagut, Xifaxan, Zaxine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。